n-Heptyl--d7 Alcohol
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Overview
Description
n-Heptyl–d7 Alcohol: is a deuterium-labeled version of 1-Heptanol, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a stable isotope-labeled compound, which aids in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Heptaldehyde: One common method involves the reduction of heptaldehyde using zinc dust and acetic acid. The reaction mixture is heated, and the product is distilled to obtain n-Heptyl–d7 Alcohol.
Hydrogenation: Another method involves the hydrogenation of heptaldehyde in the presence of a catalyst such as nickel or palladium.
Industrial Production Methods: Industrial production of n-Heptyl–d7 Alcohol typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Heptyl–d7 Alcohol can undergo oxidation to form heptanoic acid.
Reduction: It can be reduced to form heptane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or nickel (Ni).
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: Heptyl chloride.
Scientific Research Applications
Chemistry:
- Used as a tracer in mass spectrometry to study reaction mechanisms and pathways .
- Employed in the synthesis of other deuterium-labeled compounds.
Biology:
- Utilized in metabolic studies to trace the incorporation and transformation of alcohols in biological systems .
Medicine:
- Helps in the development of pharmaceuticals by studying the pharmacokinetics and metabolism of drug candidates .
Industry:
Mechanism of Action
The mechanism of action of n-Heptyl–d7 Alcohol involves its incorporation into chemical and biological systems as a stable isotope. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties, such as bond strength and reaction rates . This makes it a valuable tool for studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
1-Heptanol: The non-deuterated version of n-Heptyl–d7 Alcohol.
1-Hexanol: A similar alcohol with one less carbon atom.
1-Octanol: A similar alcohol with one more carbon atom.
Uniqueness:
- The presence of deuterium atoms in n-Heptyl–d7 Alcohol makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in analytical and experimental applications, such as improved sensitivity and specificity in mass spectrometry .
Properties
CAS No. |
1219804-99-5 |
---|---|
Molecular Formula |
C7H9D7O |
Molecular Weight |
123.2444724 |
Synonyms |
n-Heptyl--d7 Alcohol |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.